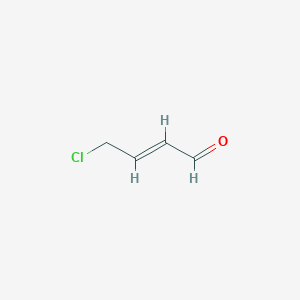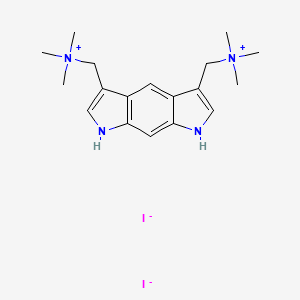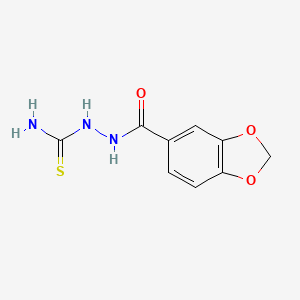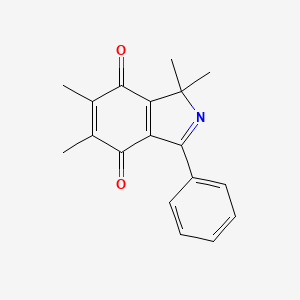
(2E)-4-chloro-2-butenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-Chloro-2-butenal is an organic compound with the molecular formula C4H5ClO It is characterized by the presence of a chlorine atom attached to a butenal structure, which includes a double bond between the second and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-chloro-2-butenal can be achieved through several methods. One common approach involves the chlorination of crotonaldehyde. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the (2E) isomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (2E)-4-Chloro-2-butenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-chloro-2-butenoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield 4-chloro-2-butanol when treated with reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Chloro-2-butenoic acid.
Reduction: 4-Chloro-2-butanol.
Substitution: Various substituted butenal derivatives.
Scientific Research Applications
(2E)-4-Chloro-2-butenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-4-chloro-2-butenal involves its reactivity with various biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This reactivity is due to the electrophilic nature of the carbonyl group and the presence of the chlorine atom, which can act as a leaving group in substitution reactions.
Comparison with Similar Compounds
Crotonaldehyde: Similar structure but lacks the chlorine atom.
4-Chloro-2-butanol: A reduction product of (2E)-4-chloro-2-butenal.
4-Chloro-2-butenoic acid: An oxidation product of this compound.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of both the chlorine atom and the conjugated double bond. This combination allows for a diverse range of chemical transformations and applications that are not as readily achievable with similar compounds.
Properties
CAS No. |
31930-38-8 |
|---|---|
Molecular Formula |
C4H5ClO |
Molecular Weight |
104.53 g/mol |
IUPAC Name |
(E)-4-chlorobut-2-enal |
InChI |
InChI=1S/C4H5ClO/c5-3-1-2-4-6/h1-2,4H,3H2/b2-1+ |
InChI Key |
BYEGVAXXFJVWAQ-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/C=O)Cl |
Canonical SMILES |
C(C=CC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14136660.png)
![(Z)-3-fluoro-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14136665.png)


![N-[2-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14136694.png)

![(4-Benzylpiperidin-1-yl)[2-(4-chlorophenyl)-8-methylquinolin-4-yl]methanone](/img/structure/B14136708.png)
![2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B14136711.png)

![ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B14136725.png)
![4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14136727.png)


